molecular formula C11H14N2O4S B14251896 Methyl 2-[(pyridine-2-sulfonyl)amino]pent-4-enoate CAS No. 252648-28-5

Methyl 2-[(pyridine-2-sulfonyl)amino]pent-4-enoate

Cat. No.: B14251896
CAS No.: 252648-28-5
M. Wt: 270.31 g/mol
InChI Key: CLZSIWZZNYFADU-UHFFFAOYSA-N
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Description

Methyl 2-[(pyridine-2-sulfonyl)amino]pent-4-enoate is an organic compound that features a pyridine ring substituted with a sulfonyl group and an amino group, linked to a pent-4-enoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(pyridine-2-sulfonyl)amino]pent-4-enoate typically involves the reaction of pyridine-2-sulfonyl chloride with an appropriate amine, followed by esterification. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and solvents like dichloromethane or tetrahydrofuran to dissolve the reactants .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(pyridine-2-sulfonyl)amino]pent-4-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-[(pyridine-2-sulfonyl)amino]pent-4-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 2-[(pyridine-2-sulfonyl)amino]pent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(pyridine-3-sulfonyl)amino]pent-4-enoate
  • Methyl 2-[(pyridine-4-sulfonyl)amino]pent-4-enoate
  • Ethyl 2-[(pyridine-2-sulfonyl)amino]pent-4-enoate

Uniqueness

Methyl 2-[(pyridine-2-sulfonyl)amino]pent-4-enoate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The position of the sulfonyl group can affect the compound’s ability to interact with molecular targets, making it distinct from its analogs.

Properties

CAS No.

252648-28-5

Molecular Formula

C11H14N2O4S

Molecular Weight

270.31 g/mol

IUPAC Name

methyl 2-(pyridin-2-ylsulfonylamino)pent-4-enoate

InChI

InChI=1S/C11H14N2O4S/c1-3-6-9(11(14)17-2)13-18(15,16)10-7-4-5-8-12-10/h3-5,7-9,13H,1,6H2,2H3

InChI Key

CLZSIWZZNYFADU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC=C)NS(=O)(=O)C1=CC=CC=N1

Origin of Product

United States

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